2-(Morpholin-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)3-5-4-8-1-2-10-5/h5,8H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZZCQLWBSKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-28-5 | |
| Record name | 2-(morpholin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Morpholine Acetamide Architectures in Chemical Research
The morpholine (B109124) ring and the acetamide (B32628) group are fundamental components that frequently appear in bioactive molecules, making their combined architecture a subject of significant interest in chemical research. nih.govsci-hub.se Morpholine, a heterocyclic compound containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its favorable physicochemical, biological, and metabolic properties, as well as its relatively straightforward inclusion into larger molecules through various synthetic routes. nih.govsci-hub.senih.gov
The morpholine moiety can enhance the drug-like properties of a compound, including its potency and pharmacokinetic profile. nih.govsci-hub.se Its presence can lead to improved interactions with biological targets, such as enzymes and receptors, often forming a key part of the pharmacophore—the essential part of a molecule responsible for its biological activity. nih.govsci-hub.se The polar nature of the morpholine ring allows it to form electrostatic interactions with amino acid residues in enzyme active sites, which can improve binding affinity and specificity. tandfonline.com Furthermore, the structural stability of the morpholine ring can make compounds more resistant to metabolic breakdown, increasing their bioavailability and duration of action. tandfonline.com
Similarly, the acetamide group is a common feature in a vast array of organic molecules and plays a crucial role in the biological activity of many compounds. Acetamide derivatives have been investigated for a wide range of pharmacological activities. researchgate.net The combination of a morpholine ring with an acetamide linker creates a versatile scaffold that has been explored for various therapeutic applications. For instance, morpholine-acetamide derivatives have been investigated as potential anti-tumor agents. nih.gov
Advanced Structural Characterization Techniques for 2 Morpholin 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination, offering detailed insights into the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) Analysis of Chemical Environments
In the ¹H NMR spectrum of 2-(Morpholin-2-yl)acetamide, each proton or group of equivalent protons generates a distinct signal, the chemical shift (δ) of which is influenced by the surrounding electron density. The protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and thus appear at a lower field (higher ppm value).
The morpholine (B109124) ring protons exhibit a complex pattern. The two protons of the -CH₂- group adjacent to the oxygen atom (C6-H) are expected to resonate at approximately 3.6-3.8 ppm. The protons on the carbon adjacent to both the nitrogen and the acetamide (B32628) substituent (C2-H) would likely appear around 3.0-3.2 ppm. The protons on the other two carbons of the morpholine ring (C3-H and C5-H), being adjacent to the nitrogen atom, would produce signals in the range of 2.6-2.9 ppm. The methylene (B1212753) protons of the acetamide side chain (-CH₂-CONH₂) are anticipated to resonate around 2.4-2.6 ppm. The two protons of the primary amide (-CONH₂) and the single proton on the morpholine nitrogen (-NH-) are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration, but typically falling in the 5.0-8.0 ppm and 1.5-3.0 ppm ranges, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CONH₂ | 5.0 - 8.0 | Broad Singlet |
| C6-H (morpholine, -CH₂-O) | 3.6 - 3.8 | Multiplet |
| C2-H (morpholine, -CH-N) | 3.0 - 3.2 | Multiplet |
| C3-H, C5-H (morpholine, -CH₂-N) | 2.6 - 2.9 | Multiplet |
| -CH₂-CONH₂ | 2.4 - 2.6 | Multiplet |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the 170-175 ppm region. The carbons of the morpholine ring bonded to the heteroatoms are also shifted downfield. The carbon adjacent to the oxygen (C6) is expected around 67-70 ppm, while the carbons adjacent to the nitrogen (C3 and C5) would likely appear in the 45-50 ppm range. The substituted carbon at the C2 position is predicted to be in a similar range, around 50-55 ppm. The methylene carbon of the acetamide side chain (-CH₂-) would resonate further upfield, typically in the 40-45 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide) | 170 - 175 |
| C6 (morpholine, -CH₂-O) | 67 - 70 |
| C2 (morpholine, -CH-N) | 50 - 55 |
| C3, C5 (morpholine, -CH₂-N) | 45 - 50 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The primary amide group gives rise to a pair of N-H stretching bands around 3350 and 3180 cm⁻¹. spcmc.ac.inlibretexts.org The C=O stretching (Amide I band) appears as a very strong absorption between 1630 and 1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com The N-H bending vibration (Amide II band) is typically observed around 1640-1550 cm⁻¹. spcmc.ac.in
The morpholine ring contributes a secondary amine N-H stretching vibration, which appears as a single, weaker band in the 3350-3310 cm⁻¹ range. openstax.orgorgchemboulder.com The C-H bonds of the methylene groups in the ring and side chain result in stretching vibrations typically found between 2850 and 3000 cm⁻¹. academyart.edu A crucial band for identifying the morpholine structure is the C-O-C (ether) stretching vibration, which is expected to be a strong band in the 1140-1070 cm⁻¹ region. academyart.edurockymountainlabs.comspectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3350 & 3180 | Medium |
| Secondary Amine (Morpholine) | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Primary Amide | N-H Bend (Amide II) | 1640 - 1550 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₆H₁₂N₂O₂, the calculated monoisotopic mass is 144.08988 Da. biochemcalc.commissouri.edu This precise mass measurement is a critical step in confirming the identity of the compound.
In addition to molecular weight determination, mass spectrometry can reveal structural details through the analysis of fragmentation patterns. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring or the loss of substituents. For this compound, characteristic fragmentation would likely involve the loss of the acetamide side chain or ring-opening fragmentation, providing further confirmation of the molecule's structure.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ |
| Monoisotopic Mass (Calculated) | 144.08988 Da |
X-ray Crystallography for Solid-State Structural Determination
Other Advanced Characterization Techniques (where applicable for structural insight)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of a compound and its derivatives. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal important information about physical and chemical transitions. For a crystalline compound like this compound, a sharp endothermic peak would indicate its melting point. The presence of multiple peaks could suggest polymorphism, the existence of different crystal forms. nih.gov DSC can also be used to determine the purity of a sample.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition of the compound. mt.com For this compound, a TGA analysis would show the temperature at which it begins to decompose. If the compound exists as a hydrate, TGA can quantify the amount of water present by showing a mass loss at a temperature corresponding to dehydration. perkinelmer.com.ar
The combination of DSC and TGA provides a comprehensive thermal profile of a compound, which is crucial for understanding its stability and handling requirements. nih.gov
Chemical Reactivity and Functional Group Transformations of 2 Morpholin 2 Yl Acetamide
Reactivity of the Amide Moiety
The amide group is a cornerstone of organic and medicinal chemistry, and its reactivity in 2-(Morpholin-2-yl)acetamide is characteristic of secondary amides. Key transformations include hydrolysis and reactions that lead to further derivatization.
Amide bonds are generally stable, but they can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. allen.inbyjus.com This process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. allen.in
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca This activation facilitates the attack by a weak nucleophile like water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, the morpholine-containing fragment) results in the formation of the corresponding carboxylic acid (2-(morpholin-2-yl)acetic acid) and an ammonium (B1175870) ion. ucalgary.ca
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate from which the amine-containing portion is expelled as a leaving group. chemistrysteps.com An irreversible deprotonation of the resulting carboxylic acid by the strongly basic amine leaving group drives the reaction to completion, ultimately forming a carboxylate salt and the amine. chemistrysteps.com Amide hydrolysis is generally slow and often requires heating. byjus.com
Table 1: Comparison of Amide Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |
|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) ucalgary.ca | Strong Base (e.g., NaOH, KOH) byjus.com |
| Initial Step | Protonation of the carbonyl oxygen. ucalgary.ca | Nucleophilic attack by OH⁻ on the carbonyl carbon. chemistrysteps.com |
| Nucleophile | Water allen.in | Hydroxide ion (OH⁻) allen.in |
| Intermediate | Tetrahedral intermediate ucalgary.ca | Tetrahedral intermediate chemistrysteps.com |
| Leaving Group | Amine (protonated) chemistrysteps.com | Amine (as an anion, a poor leaving group) chemistrysteps.com |
| Products | Carboxylic acid and ammonium salt. byjus.com | Carboxylate salt and amine. byjus.com |
While the amide nitrogen in this compound is generally less nucleophilic than the morpholine (B109124) nitrogen, it can undergo acylation under specific conditions. More commonly, the term "amidation" in this context refers to the synthesis of new amide bonds by coupling the corresponding carboxylic acid (derived from hydrolysis) with different amines, or by activating the initial amide for transamidation. researchgate.netorganic-chemistry.org
Direct amidation reactions, starting from carboxylic acids and amines, often require activating agents or catalysts to proceed efficiently. organic-chemistry.org For instance, boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature across a wide range of substrates. organic-chemistry.org Similarly, transition-metal catalysts can be employed for the formation of amide bonds from esters, which could be an alternative route for derivatization. researchgate.netmdpi.com These methods allow for the systematic modification of the acetamide (B32628) portion of the molecule, enabling the exploration of structure-activity relationships.
Reactivity of the Morpholine Ring System
The morpholine ring contains two heteroatoms, nitrogen and oxygen, which influence its chemical properties. The secondary amine within the ring is the primary site of reactivity.
The nitrogen atom in the morpholine ring of this compound is a secondary amine and exhibits significant nucleophilic character. This is due to the lone pair of electrons on the nitrogen atom, which can readily attack electrophilic centers. This property allows for a variety of derivatization strategies.
For example, the morpholine nitrogen can be readily alkylated or acylated. A common synthetic route for creating more complex morpholine-containing structures involves the reaction of a morpholine derivative with chloroacetyl chloride. nih.gov In this reaction, the morpholine nitrogen acts as a nucleophile, displacing the chloride to form a new carbon-nitrogen bond. nih.gov This resulting intermediate can then be reacted with other nucleophiles like amines, phenols, or thiols to generate a library of diverse compounds. nih.gov
The morpholine ring can undergo oxidation at both the nitrogen and carbon atoms. The specific outcome of the oxidation depends on the reagents and conditions used.
Electrochemical oxidation of morpholine can generate a nitrogen-centered radical, which can then participate in coupling reactions. mdpi.com Enzymatic oxidation, for instance by cytochrome P450, can lead to C-N bond cleavage and the degradation of the ring. nih.gov Chemical oxidation using reagents like ozone or employing photocatalysis with oxygen as the final oxidant can induce oxidative ring-opening by cleaving the C-C bonds within the morpholine structure. google.com These oxidative pathways are relevant in understanding the metabolic fate of morpholine-containing compounds and for synthetic applications that require ring cleavage to form new structures. google.com
Strategies for Derivatization and Scaffold Modification
The structure of this compound serves as a versatile scaffold that can be modified at several positions to generate a library of new chemical entities. benthamscience.com This "scaffold hopping" or derivatization approach is a key strategy in drug discovery. nih.gov
Key derivatization strategies include:
N-Functionalization of the Morpholine Ring: The secondary amine of the morpholine is a prime target for modification. It can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides. It can also undergo reductive amination with aldehydes or ketones to introduce a wide range of substituents.
Modification of the Acetamide Group: The terminal amide can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating new amides or esters. nih.gov This allows for the introduction of different amine or alcohol fragments, significantly altering the molecule's properties.
Functionalization of the Morpholine Ring Carbons: While less common, the carbon atoms of the morpholine ring can also be functionalized, often through multi-step synthetic sequences. researchgate.net
These derivatization strategies have been successfully applied to various morpholine-based scaffolds to synthesize compounds with a range of biological activities. mdpi.com For example, a series of novel morpholine derivatives were synthesized by first reacting morpholine with chloroacetyl chloride, followed by reaction with various amines, phenols, and thiols to produce potent antitumor drug candidates. nih.gov
Substitution Reactions on the Acetamide Nitrogen and Morpholine Ring
The chemical reactivity of this compound allows for various substitution reactions, enabling the modification of both the acetamide nitrogen and the morpholine ring. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Substitution on the Acetamide Nitrogen:
While direct N-substitution on the primary amide of this compound is a feasible transformation, literature detailing this specific reaction is not abundant. However, general principles of amide chemistry suggest that the acetamide nitrogen can undergo substitution reactions. Typically, this involves the deprotonation of the amide N-H bond by a strong base to form an amidate anion, which can then react with an electrophile. Alternatively, coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl or N-alkyl derivatives, though this would require the conversion of the acetamide to a suitable precursor.
Substitution on the Morpholine Ring:
Substitution reactions on the morpholine ring of this compound can occur at either the nitrogen or the carbon atoms.
N-Substitution: The secondary amine within the morpholine ring is a common site for substitution reactions. N-alkylation, N-acylation, and N-arylation are all possible transformations. For instance, the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 2-chloro-1-(morpholin-4-yl)ethanone. This intermediate can then undergo further substitution by reacting with various amines, phenols, or thiols to produce a range of morpholine acetamide derivatives. nih.gov
C-Substitution: The functionalization of the carbon atoms of the morpholine ring is also a key area of research. researchgate.net While direct substitution on the carbon skeleton of this compound is challenging, methods for the synthesis of C-functionalized morpholines have been developed. These often involve metal-catalyzed cyclization reactions or other multi-step transformations to introduce substituents at various positions on the ring. researchgate.net
The following table summarizes the types of substitution reactions applicable to the this compound scaffold based on reactions of similar morpholine-containing compounds.
| Reaction Type | Reagents and Conditions | Product Type |
| N-acylation of Morpholine Ring | Chloroacetyl chloride, triethylamine | N-acylmorpholine derivative |
| Nucleophilic substitution on Acetamide side chain | Heterocyclic amine/phenol/thiol, DMF | Substituted morpholine acetamide |
Functionalization via Heterocyclic Coupling Reactions
Heterocyclic coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building molecular complexity and synthesizing novel compounds with tailored properties.
One important class of such reactions is the cross-dehydrogenative coupling (CDC). This method allows for the direct coupling of a C-H bond with another C-H or X-H bond, offering an atom-economical alternative to traditional cross-coupling reactions. For instance, a procedure for the cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed using a copper(I) chloride catalyst with molecular oxygen as the oxidant. dntb.gov.uamdpi.com This C-N coupling reaction demonstrates the feasibility of functionalizing the morpholine ring at the carbon adjacent to the nitrogen. Although this example utilizes a morpholin-2-one (B1368128), the underlying principle of activating a C-H bond on the morpholine ring could potentially be applied to this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also highly relevant for the functionalization of heterocyclic compounds. nih.gov While direct application to this compound would require prior halogenation or conversion to another suitable coupling partner, these methods offer a versatile approach to introduce aryl or heteroaryl substituents onto the morpholine ring or the acetamide side chain. For example, late-stage functionalization of related acetamide structures has been achieved via Suzuki coupling, highlighting the potential of this methodology. acs.org
The table below outlines key heterocyclic coupling reactions that could be adapted for the functionalization of this compound.
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Potential Application |
| Cross-Dehydrogenative Coupling | Copper(I) chloride, O₂ | C-N | Functionalization of the morpholine ring |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | C-C | Arylation of the morpholine ring or acetamide side chain |
| Copper-Catalyzed C-C Coupling/Annulation | Copper(I) bromide | C-C | Synthesis of fused heterocyclic systems |
These coupling strategies provide a versatile platform for the chemical modification of this compound, paving the way for the synthesis of a wide array of novel derivatives.
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the broad interest in morpholine and its derivatives within medicinal and materials chemistry, specific quantum chemical calculations, molecular modeling, and intermolecular interaction analyses for this particular molecule have not been publicly documented.
The morpholine ring is a common scaffold in drug discovery, and acetamide moieties are also of significant interest. Computational methods such as Density Functional Theory (DFT) are powerful tools for understanding the electronic structure, conformational preferences, and spectroscopic properties of such molecules. Similarly, molecular dynamics simulations provide valuable insights into their conformational landscapes and interactions with other molecules, including hydrogen bonding.
Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the following topics as they pertain specifically to this compound:
Computational and Theoretical Investigations of 2 Morpholin 2 Yl Acetamide
Intermolecular Interaction Analysis
Computational Assessment of Hydrogen Bonding and Other Non-Covalent Interactions
Without dedicated research on 2-(Morpholin-2-yl)acetamide, any attempt to present data on these subjects would be speculative and would not meet the standards of scientific accuracy. The field of computational chemistry awaits studies that will elucidate the specific properties of this compound.
Ligand-Target Interaction Modeling (e.g., Molecular Docking for Binding Mechanisms)
No molecular docking or ligand-target interaction modeling studies for This compound have been reported in the reviewed scientific literature. Research in this area for related compounds has focused on derivatives where the acetamide (B32628) group is attached to the nitrogen of the morpholine (B109124) ring (morpholin-4-yl derivatives) or on more complex molecules containing a morpholine moiety. These studies, while employing computational methods, are not directly applicable to the specific structural isomer requested.
In Silico Approaches for Structure-Reactivity and Structure-Property Relationship Studies
Similarly, there is a lack of published research on the use of in silico methods to determine the structure-reactivity and structure-property relationships of This compound . While computational studies are prevalent in the broader field of medicinal chemistry for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and for establishing quantitative structure-activity relationships (QSAR) of various compounds, such analyses have not been specifically applied to or reported for This compound .
2 Morpholin 2 Yl Acetamide As a Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The synthesis of complex molecules often relies on versatile building blocks that can be elaborated through reliable chemical transformations. While direct examples of 2-(Morpholin-2-yl)acetamide in multi-step synthesis are limited, its structural precursor, the morpholin-2-one (B1368128) system, is a well-established intermediate for accessing C-substituted morpholines. mdpi.comresearchgate.net
Morpholin-2-ones can be synthesized from starting materials like amino acid esters. mdpi.com The functionalization of the carbon framework of these precursors is a key strategy for creating substituted morpholine (B109124) derivatives. For instance, methods for the cross-dehydrogenative coupling (CDC) of morpholin-2-ones with other molecules have been developed to form new carbon-nitrogen bonds at the C-3 position, adjacent to the target C-2 position of this compound. mdpi.com Such functionalized lactams can then, in principle, be reduced to the corresponding morpholines, providing a pathway to complex structures. The transformation of various 2-(alkylamino)acetamides into their corresponding morpholin-2-ones has also been studied, highlighting the thermodynamic relationship between these structures. researchgate.net
The this compound structure contains two key handles for further synthesis: the secondary amine within the morpholine ring and the primary amide of the acetamide (B32628) side chain. These sites allow for orthogonal functionalization, enabling its incorporation into more complex molecular architectures.
Role in Medicinal Chemistry Scaffold Development
The morpholine moiety is a cornerstone in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability. e3s-conferences.orgresearchgate.net C-substituted morpholines are integral to a variety of bioactive compounds and approved drugs. researchgate.netlifechemicals.com
The this compound scaffold provides a three-dimensional structure that can be explored for interaction with biological targets. The acetamide group can act as both a hydrogen bond donor and acceptor, while the morpholine ring's oxygen and nitrogen atoms can also participate in hydrogen bonding. This makes the scaffold suitable for developing inhibitors for enzymes or antagonists for receptors.
Research into structurally related compounds underscores the potential of this scaffold. For example, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents. mdpi.com This demonstrates that the acetamide moiety attached to the carbon framework of a morpholine-like ring can serve as the basis for discovering potent bioactive agents. The development of 2,2,4-substituted morpholines has led to compounds with analgesic, antioxidant, and anti-inflammatory properties, further highlighting the value of substitution on the carbon portion of the ring in tuning biological activity. nih.gov
Strategies for Combinatorial Chemistry and Compound Library Generation
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.govduke.edu The generation of compound libraries often relies on a core scaffold that can be systematically decorated with a variety of building blocks. acs.org
This compound is well-suited for use in combinatorial library synthesis due to its two distinct points of diversification:
N-Alkylation/Acylation: The secondary amine of the morpholine ring can be functionalized with a wide array of alkyl halides, acyl chlorides, or carboxylic acids (via amide coupling), introducing significant structural diversity.
Amide Modification: The primary acetamide group can be modified, or the entire side chain can be varied during the initial synthesis of the building block itself.
A common strategy for library synthesis is the "split-and-pool" method, where a solid support resin is divided into portions, each reacting with a different building block, and then recombined. nih.gov A building block like this compound could be attached to a resin and then elaborated in a stepwise fashion to generate a large library of related molecules for high-throughput screening. While specific libraries based on this exact compound are not reported, the principles of library design are readily applicable to this scaffold. acs.org
Derivatization for Specialized Research Applications
The derivatization of a core structure is essential for fine-tuning its properties for specific research applications, such as creating chemical probes, optimizing ligand-protein binding, or improving cell permeability. The functional groups of this compound offer straightforward handles for chemical modification.
Potential Derivatization Reactions:
N-Functionalization of the Morpholine Ring: The secondary amine is a nucleophilic site amenable to a variety of reactions, including reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.
Modification of the Acetamide Side Chain: The primary amide can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary amine, or dehydration to a nitrile, each yielding a new functional group for further chemistry.
The table below outlines potential derivatives that could be generated from the this compound core for specialized applications.
| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| Morpholine Nitrogen | N-Alkylation | Benzyl bromide | N-benzyl morpholine | Modulating lipophilicity, introducing aromatic interactions |
| Morpholine Nitrogen | N-Acylation | Acetyl chloride | N-acetyl morpholine | Neutralizing basicity, creating a hydrogen bond acceptor |
| Morpholine Nitrogen | Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl morpholine | Introducing branched alkyl groups |
| Acetamide Group | Hydrolysis | Aqueous HCl | Carboxylic acid | Creating a negatively charged group, further coupling reactions |
| Acetamide Group | Reduction | LiAlH₄ | Primary amine | Creating a positively charged group, further derivatization |
These derivatization strategies allow researchers to systematically modify the core scaffold to probe structure-activity relationships (SAR) and develop molecules with tailored biological or physicochemical properties. e3s-conferences.org
Emerging Research Directions and Methodological Advances for 2 Morpholin 2 Yl Acetamide
Chiral Synthesis and Stereoselective Approaches for Enantiomer Control
The synthesis of enantiomerically pure 2-(Morpholin-2-yl)acetamide relies heavily on establishing the stereocenter at the C-2 position of the morpholine (B109124) ring. A primary strategy involves the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors. nih.govsemanticscholar.org This approach is highly efficient, often resulting in quantitative yields and exceptional enantioselectivities. semanticscholar.orgrsc.org
Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules due to its high efficiency and atom economy. nih.govsemanticscholar.org For the synthesis of 2-substituted chiral morpholines, rhodium complexes bearing a bisphosphine ligand with a large bite angle have proven particularly effective. nih.govrsc.org This method generates the stereocenter after the initial formation of the unsaturated morpholine ring. semanticscholar.org By carefully selecting the chiral ligand, catalyst, and reaction conditions, researchers can achieve excellent control over the stereochemical outcome.
Key findings from studies on the asymmetric hydrogenation of 2-substituted dehydromorpholines are summarized below. This reaction is a crucial step in producing the chiral morpholine core required for this compound.
Table 1: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines This table illustrates the effectiveness of a Rhodium-based catalyst system in producing various 2-substituted chiral morpholines, which are precursors to compounds like this compound.
| Entry | R-Group (Substituent at C-2) | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 2 | 4-Methylphenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 98 |
| 3 | 4-Methoxyphenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 4 | 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 5 | 2-Thienyl | [Rh(COD)₂]BF₄ / SKP | >99 | 97 |
Another stereoselective approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info In this method, a reagent such as bromine is used to induce the ring closure, forming the chiral morpholine structure. The stereochemistry of the final product is dictated by the stereochemistry of the starting amino alcohol. While effective, this method often requires stoichiometric amounts of chiral starting materials. semanticscholar.orgbanglajol.info
Advanced Spectroscopic Methodologies for Enantiomeric Discrimination
The accurate determination of enantiomeric purity is essential. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have become powerful tools for the chiral analysis of molecules like this compound. nih.govmdpi.com In an achiral environment, enantiomers are indistinguishable by NMR. However, in a chiral environment, they become diastereomeric, leading to separate, observable signals. mdpi.com
This chiral environment can be created by using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). nih.gov
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers of this compound to form new, covalently bonded diastereomeric compounds. nih.gov For instance, the primary or secondary amine of the morpholine ring or the amide group could be targeted for derivatization. The resulting diastereomers will have distinct chemical shifts in their NMR spectra, allowing for quantification of each enantiomer. researchgate.net A variety of CDAs are available, and their selection depends on the functional groups present in the analyte. researchgate.net
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, dipole-dipole forces, or π-π stacking. researchgate.net This association is transient and leads to differential chemical shifts for the enantiomers in the NMR spectrum. Cyclodextrins are a common class of CSAs used for this purpose. nih.govdepositolegale.it
Multinuclear NMR (e.g., ¹⁹F, ³¹P, ¹³C) offers significant advantages for chiral analysis. nih.govmdpi.com By using a CDA containing a fluorine or phosphorus atom, the analysis can be performed by observing the simpler and more widely dispersed signals in the ¹⁹F or ³¹P NMR spectra, which often provides higher resolution and sensitivity compared to proton (¹H) NMR. nih.gov Other spectroscopic techniques like circular dichroism, which measures the differential absorption of left- and right-circularly polarized light, can also be employed for enantiomeric discrimination. unibs.it
Table 2: Spectroscopic Techniques for Chiral Analysis
| Technique | Principle of Discrimination | Common Agents/Methods | Advantages |
| NMR Spectroscopy | Formation of diastereomeric species with distinct chemical shifts. mdpi.com | Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs) like cyclodextrins. nih.gov | Provides structural information and allows for accurate quantification of enantiomeric excess. nih.gov |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by each enantiomer. unibs.it | Direct analysis of enantiomers. | Highly sensitive to stereochemistry, can be used to determine absolute configuration. unibs.it |
| Fluorescence Spectroscopy | Derivatization with a chiral fluorescent tag (chiral derivatizing agent) leading to diastereomers with different fluorescence properties. researchgate.net | Reagents with fluorophores like naphthalene (B1677914) or anthracene. researchgate.net | High sensitivity, suitable for trace analysis. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 2-(Morpholin-2-yl)acetamide with high purity?
- Methodology : The compound can be synthesized via multi-step reactions involving morpholine derivatives and acetamide precursors. Key steps include:
- Nucleophilic substitution : Reacting morpholine intermediates with halogenated acetamides under mild basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Reductive amination : Using NaBH₄ or LiAlH₄ to stabilize reactive intermediates .
- Optimization : Reaction conditions (temperature, solvent, and catalyst) should be tailored to minimize side products. For example, stepwise temperature control (-70°C to room temperature) improves regioselectivity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- Single-crystal XRD : Resolves 3D molecular geometry and confirms morpholine ring conformation .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity, distinguishing regioisomers (e.g., ortho vs. para substitution) .
- LC-HRMS/MS : Validates molecular mass and fragmentation patterns, critical for detecting impurities .
- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers screen this compound for biological activity?
- Methodology :
- Molecular docking : Use AutoDock 4.2 to predict interactions with target enzymes (e.g., SARS-CoV-2 proteases) by aligning the compound’s energetically minimized 3D structure (from XRD) with protein active sites .
- In vitro assays : Test antimicrobial or anticancer activity via broth microdilution (MIC) or MTT assays, using structurally similar acetamides as positive controls .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in morpholine-containing acetamides?
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in morpholine rings or acetamide side chains. For twinned crystals, employ SHELXPRO to refine twin laws .
- Isomer differentiation : Compare experimental XRD data with computed structures (e.g., DFT-optimized geometries) to distinguish ortho/meta/para isomers, as misassignment risks (e.g., 2-hydroxyphenyl vs. 3-hydroxyphenyl) are common .
Q. What mechanistic approaches elucidate the bioactivity of this compound?
- Methodology :
- Enzyme inhibition studies : Perform kinetic assays (e.g., IC₅₀ determination) to assess binding to targets like kinases or proteases. Morpholine’s electron-rich oxygen may act as a hydrogen-bond acceptor .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream effects in treated cell lines, leveraging acetamide derivatives’ known roles in apoptosis or inflammation .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodology :
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., via Gaussian DFT) to detect crystallographic disorder or dynamic effects .
- Multi-technique analysis : If XRD suggests a planar amide group but IR shows atypical C=O stretching, revisit solvent effects or polymorphism by repeating crystallization in alternative solvents .
Q. What strategies optimize derivatization of this compound for drug discovery?
- Methodology :
- Functional group compatibility : Protect the morpholine ring with Boc groups before introducing sulfonyl or thioether moieties via HATU-mediated coupling .
- Kinetic control : Use low temperatures (-70°C) and slow reagent addition to favor mono-substitution over di-adducts in electrophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
